Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its intricate structure and diverse functional groups. This compound falls under the category of triazatriene derivatives due to its unique bicyclic framework, which includes imidazole and triazine moieties. The molecular formula is with a molecular weight of approximately 392.41 g/mol .
The information regarding this compound is sourced from various chemical databases and scientific literature that detail its synthesis, structural characteristics, and potential applications in pharmacology and medicinal chemistry.
The synthesis of methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. Key steps include:
Careful control of reaction conditions (temperature, pH) is crucial for optimizing yields and minimizing by-products. Analytical techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are often used to monitor the progress of the reactions and ensure the purity of intermediates.
The molecular structure of methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex arrangement of rings and functional groups that contribute to its chemical properties.
The compound's structure can be represented using various chemical notation systems including SMILES notation: COC(=O)c1cc2c(n(c1=N)CCCn1cncc1)nc1n(c2=O)cccc1C. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structural integrity and to identify functional groups present in the molecule.
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can participate in various chemical reactions due to its functional groups:
Monitoring these reactions typically involves techniques such as TLC or HPLC to ensure completion and assess product purity.
The mechanism of action for methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant in pharmacological pathways.
In vitro studies suggest that this compound could exhibit significant biological activity against specific targets due to its structural features that allow for binding interactions within biological systems.
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is expected to be a solid at room temperature with potential solubility in organic solvents due to its diverse functional groups.
The compound exhibits stability under ambient conditions but may be sensitive to light or moisture depending on the specific substituents present in its structure. Its reactivity profile allows it to engage in various organic transformations that can be harnessed for synthetic applications.
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: